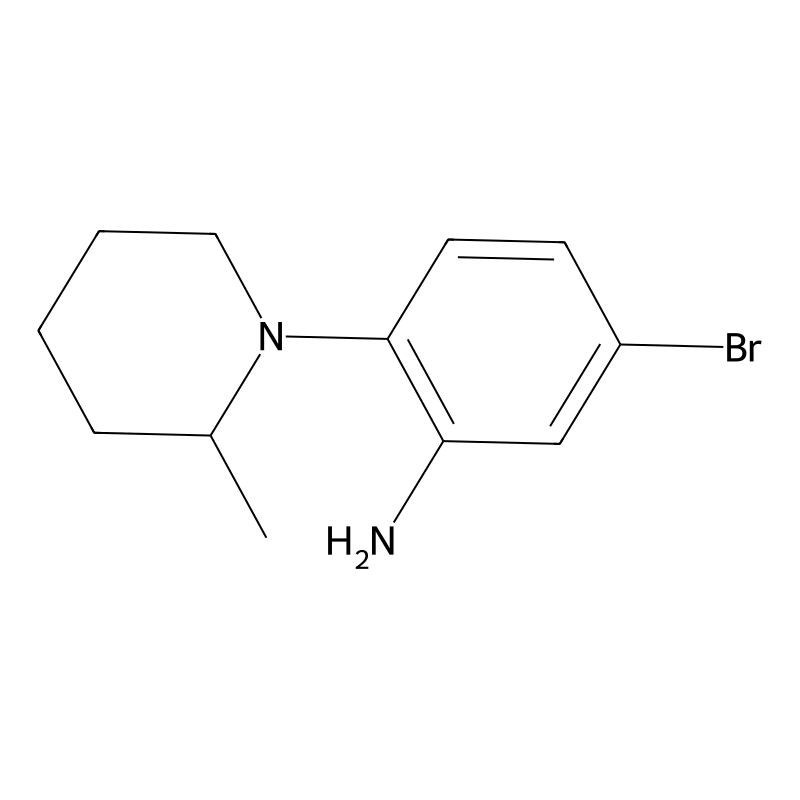

5-Bromo-2-(2-methylpiperidin-1-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Bromo-2-(2-methylpiperidin-1-yl)aniline is an organic compound characterized by its bromine atom at the fifth position of a benzene ring, which is also substituted with a 2-methylpiperidin-1-yl group at the second position. Its molecular formula is C12H16BrN, and it has a molecular weight of approximately 255.17 g/mol. The presence of the bromine atom and the piperidine moiety contributes to its unique chemical properties, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, facilitating the synthesis of diverse derivatives.

- Suzuki–Miyaura Cross-Coupling Reaction: This compound can act as a coupling partner in palladium-catalyzed reactions, allowing for the formation of biaryl compounds, which are significant in pharmaceuticals .

- Oxidation Reactions: The aniline group can undergo oxidation to form corresponding nitroso or azo compounds .

The biological activity of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline is primarily attributed to its interaction with various biological targets. It has been noted for potential roles in:

- Anticancer Activity: Some studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.

- Neuropharmacological Effects: The piperidine moiety may influence its interaction with neurotransmitter systems, suggesting possible applications in treating neurological disorders.

Several methods can be employed for synthesizing 5-Bromo-2-(2-methylpiperidin-1-yl)aniline:

- Bromination of Aniline Derivatives: Starting from 2-(2-methylpiperidin-1-yl)aniline, bromination can be performed using bromine or brominating agents under controlled conditions.

- Palladium-Catalyzed Cross-Coupling: Utilizing the Suzuki–Miyaura reaction, arylboronic acids can be coupled with 2-(2-methylpiperidin-1-yl)aniline in the presence of a palladium catalyst and base .

- Direct Amination: Brominated intermediates can undergo amination reactions to introduce the piperidine group effectively.

5-Bromo-2-(2-methylpiperidin-1-yl)aniline has several applications:

- Pharmaceutical Development: Its derivatives are explored for potential therapeutic effects against cancer and neurological disorders.

- Synthetic Chemistry: Used as an intermediate in organic synthesis to create complex molecules through cross-coupling reactions.

Studies regarding the interactions of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline focus on:

- Receptor Binding: Investigating how this compound binds to specific receptors involved in neurotransmission and cancer pathways.

- Metabolic Pathways: Understanding how it is metabolized within biological systems can provide insights into its pharmacokinetics and potential side effects.

Several compounds share structural similarities with 5-Bromo-2-(2-methylpiperidin-1-yl)aniline. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Bromo-2-(3-methylpiperidin-1-yl)aniline | Similar brominated aniline structure | Different piperidine substitution position |

| 5-Chloro-2-(2-methylpiperidin-1-yl)aniline | Chlorine instead of bromine | Potentially different reactivity patterns |

| 4-Bromo-2-(2-methylpiperidin-1-yl)aniline | Bromine at the fourth position | Variation in biological activity compared to 5-bromo version |

The uniqueness of 5-Bromo-2-(2-methylpiperidin-1-yl)aniline lies in its specific substitution pattern and potential biological activities that may differ from other derivatives, making it a valuable compound for further research and application in medicinal chemistry.